molecular formula C26H20FN5O2S B2692818 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 923682-68-2

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No. B2692818
CAS RN: 923682-68-2
M. Wt: 485.54
InChI Key: RACBTRCFYIOUTR-UHFFFAOYSA-N
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Description

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C26H20FN5O2S and its molecular weight is 485.54. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Schiff bases and derivatives have been synthesized using related compounds, displaying promising antimicrobial activity (Puthran et al., 2019).
  • The molecular structure, vibrational frequencies, and vibrational assignments of related compounds have been studied, indicating potential as an anti-neoplastic agent (Mary et al., 2015).

Antimicrobial and Antiproliferative Activities

  • Novel derivatives showing good cytotoxicity on cancer cell lines, suggesting potential in cancer treatment research (Adimule et al., 2014).
  • Synthesis and characterization of isostructural compounds, contributing to the understanding of molecular conformations in drug design (Kariuki et al., 2021).

Solid-State Fluorescence and Nonlinear Optics

  • Investigation of the solid-state fluorescence properties of similar compounds, which could be relevant in the development of optical materials (Dong et al., 2012).

Antiviral and Antitubercular Potential

  • Synthesis of derivatives with potential antiviral activity against HSV1 and HAV-MBB, highlighting their use in antiviral research (Attaby et al., 2006).
  • Newly designed compounds showing potent anti-tubercular activity, indicating their potential in tuberculosis treatment research (Venugopal et al., 2020).

Anti-Inflammatory and Anticancer Agents

  • Synthesis of novel derivatives with significant anti-inflammatory activity, offering potential in inflammation and pain management research (Nassar et al., 2011).
  • Synthesis of new bis-pyrazolyl-thiazoles as potent anti-tumor agents, contributing to cancer therapy research (Gomha et al., 2016).

properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O2S/c1-16-28-29-26(34-16)23-13-18-5-2-3-6-21(18)31(23)15-25(33)32-22(17-8-10-19(27)11-9-17)14-20(30-32)24-7-4-12-35-24/h2-13,22H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACBTRCFYIOUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

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